Enkephalin, N-cyclo-leu(5)- Enkephalin, N-cyclo-leu(5)-
Brand Name: Vulcanchem
CAS No.: 75975-40-5
VCID: VC19340938
InChI: InChI=1S/C28H35N5O6/c1-18(2)12-23(27(38)31-21(17-34)13-20-8-10-22(35)11-9-20)33-28(39)24(14-19-6-4-3-5-7-19)32-26(37)16-30-25(36)15-29/h3-11,16-18,21,23-24,35H,12-15,29H2,1-2H3,(H,31,38)(H,32,37)(H,33,39)/t21-,23-,24-/m0/s1
SMILES:
Molecular Formula: C28H35N5O6
Molecular Weight: 537.6 g/mol

Enkephalin, N-cyclo-leu(5)-

CAS No.: 75975-40-5

Cat. No.: VC19340938

Molecular Formula: C28H35N5O6

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

Enkephalin, N-cyclo-leu(5)- - 75975-40-5

Specification

CAS No. 75975-40-5
Molecular Formula C28H35N5O6
Molecular Weight 537.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-(2-aminoacetyl)iminoacetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-4-methylpentanamide
Standard InChI InChI=1S/C28H35N5O6/c1-18(2)12-23(27(38)31-21(17-34)13-20-8-10-22(35)11-9-20)33-28(39)24(14-19-6-4-3-5-7-19)32-26(37)16-30-25(36)15-29/h3-11,16-18,21,23-24,35H,12-15,29H2,1-2H3,(H,31,38)(H,32,37)(H,33,39)/t21-,23-,24-/m0/s1
Standard InChI Key BEVVTQSRFIWLFS-XWGVYQGASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)CN
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)CN

Introduction

Chemical Identity and Structural Features

Enkephalin, N-cyclo-Leu(5)- is a cyclic derivative of [Leu⁵]enkephalin, formed by linking the N-terminal amine of glycine (position 1) to the C-terminal carboxyl group of leucine (position 5). Key properties include:

PropertyValue
Molecular FormulaC₂₈H₃₅N₅O₆
Molecular Weight537.6 g/mol
CAS Registry Number75975-40-5
IUPAC Name(3S,6S,9S)-9-Benzyl-3-(4-hydroxybenzyl)-6-isobutyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentaone

The cyclization imposes steric constraints that stabilize a β-turn conformation, as evidenced by X-ray crystallography and NMR studies . This structural rigidity distinguishes it from linear enkephalins, which adopt flexible conformations prone to enzymatic degradation .

Synthesis and Purification

The synthesis of N-cyclo-Leu(5)-enkephalin involves a multi-step solid-phase peptide synthesis (SPPS) approach :

  • Linear Precursor Assembly: The linear sequence H-Gly-Phe-Leu-[O-(2,6-dichlorobenzyl)-Tyr]-Gly-NHNH₂ is constructed using SPPS, with side-chain protecting groups (e.g., 2,6-dichlorobenzyl for tyrosine).

  • Cyclization via Azide Intermediate: The peptide hydrazide undergoes azide formation, followed by high-dilution cyclization to minimize intermolecular reactions.

  • Purification: Semipreparative HPLC isolates the cyclic monomer, with purity confirmed by analytical HPLC (>95%) .

Critical challenges include avoiding diketopiperazine byproducts and ensuring regioselective ring closure. Mass spectrometry (MS) and Edman degradation confirm the absence of free N-termini, validating successful cyclization .

Pharmacological Activity

N-cyclo-Leu(5)-enkephalin exhibits enhanced opioid receptor affinity and metabolic stability compared to linear enkephalins:

In Vitro Potency

AssayActivity Relative to [Leu⁵]EnkephalinSource
Guinea Pig Ileum (GPI)17.5× higher potency
Rat Brain Receptor Binding2× higher affinity
δOR Selectivity3.4-fold over μOR

The cyclic structure enhances resistance to aminopeptidases and endopeptidases, with a plasma half-life (t₁/₂) of 82.3 min in rodent models, compared to <10 min for linear enkephalins .

Mechanism of Action

The compound acts as a mixed δ/μ opioid receptor agonist, with bias toward G protein-coupled signaling over β-arrestin recruitment . This signaling profile correlates with reduced tolerance and dependence in preclinical models .

Conformational and Structural Insights

X-ray crystallography reveals that N-cyclo-Leu(5)-enkephalin adopts a pleated β-sheet conformation stabilized by two transannular hydrogen bonds :

  • Tyr¹ carbonyl oxygen → Leu⁵ amide hydrogen

  • Gly² amide hydrogen → Phe⁴ carbonyl oxygen

This conformation sterically occludes protease cleavage sites (e.g., Tyr¹-Gly² and Gly³-Phe⁴), explaining its enzymatic stability . Molecular dynamics simulations suggest that the β-turn geometry mimics the receptor-bound conformation of linear enkephalins, enhancing receptor affinity .

The compound reduces ethanol-seeking behavior in conditioned place preference (CPP) assays, an effect blocked by δ-opioid receptor antagonists . This suggests utility in treating alcohol use disorder.

Neuroprotection

δ-Opioid receptor activation by cyclic enkephalins mitigates ischemic brain injury in animal models, potentially via anti-apoptotic pathways .

Stability and Metabolic Profile

N-cyclo-Leu(5)-enkephalin demonstrates superior stability in biological matrices:

MatrixHalf-Life (t₁/₂)Degradation Sites
Plasma82.3 minGly³-Phe⁴ (slow)
Brain Homogenate>120 minTyr¹-Gly² (minimal)

UPLC-MS/MS analyses identify primary metabolites as dipeptide fragments (e.g., Phe-Leu), indicating endopeptidase-mediated cleavage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator